Dihydroisotanshine II

Description

Historical Context and Discovery of Tanshinones

The use of Salvia miltiorrhiza, also known as Danshen, has been documented for centuries in traditional medicine. nih.govfrontiersin.org The isolation and characterization of its chemical constituents, however, are a more recent scientific endeavor. The initial investigations into the lipophilic components of Danshen led to the discovery of the tanshinones. frontiersin.org These compounds are responsible for the characteristic reddish-brown color of the plant's root. academicjournals.org Over the years, advancements in analytical techniques have led to the identification of numerous tanshinone analogues, each with a unique structural modification. nih.gov

Significance of Tanshinones in Medicinal Chemistry and Chemical Biology

The broader family of tanshinones has become a significant focus of research in medicinal chemistry and chemical biology due to their diverse and potent biological activities. These compounds have been investigated for their potential therapeutic applications in a variety of disease areas.

Table 1: Investigated Biological Activities of Prominent Tanshinones

| Compound | Investigated Biological Activity |

| Tanshinone I | Anti-inflammatory, Antioxidant, Anticancer |

| Tanshinone IIA | Cardioprotective, Neuroprotective, Anticancer |

| Dihydrotanshinone I | Antibacterial, Anti-inflammatory |

| Cryptotanshinone | Anticancer, Anti-inflammatory, Antibacterial |

This table is for illustrative purposes and represents areas of active research for the broader tanshinone class. The specific activities of Dihydroisotanshine II are not documented.

The structural diversity of the tanshinone scaffold has also made it an attractive target for synthetic and medicinal chemists. Researchers are exploring the synthesis of novel derivatives to enhance their potency, selectivity, and pharmacokinetic properties.

Current Research Landscape and Identified Gaps

The current research on tanshinones is vibrant, with numerous studies exploring their mechanisms of action and potential therapeutic applications. However, even within this well-studied family, research gaps exist. A comprehensive understanding of the structure-activity relationships for many of the less abundant tanshinones is still lacking. Furthermore, the complete elucidation of the biosynthetic pathways of these complex molecules remains an area of active investigation. nih.gov

The absence of any significant research on this compound represents a substantial knowledge gap. Future research would be necessary to first confirm its existence and structure, followed by isolation or synthesis, and subsequent biological evaluation to understand its potential role in chemical biology and medicinal chemistry. Without such foundational research, any discussion of its specific properties or potential would be purely speculative.

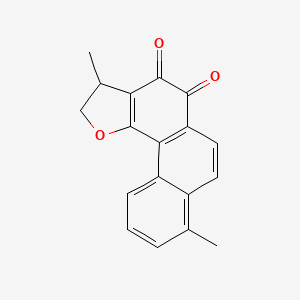

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H14O3 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

3,8-dimethyl-2,3-dihydronaphtho[2,1-g][1]benzofuran-4,5-dione |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-7,10H,8H2,1-2H3 |

InChI Key |

KWKITVVBQQLHBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C |

Origin of Product |

United States |

Isolation and Advanced Analytical Characterization Methodologies for Dihydroisotanshine Ii

Chromatographic Separation Techniques for Dihydroisotanshine II (e.g., Ultra-Fast Liquid Chromatography)

The isolation of this compound from its natural source, typically the dried root of Salvia miltiorrhiza (Danshen), is a complex undertaking due to the presence of numerous other structurally related tanshinones. nih.govfrontiersin.org The initial step often involves extraction using solvents like ethanol, followed by a systematic purification process employing various chromatographic methods. frontiersin.org

A common strategy involves preliminary fractionation using macroporous adsorption resins. nih.gov For instance, a crude extract can be passed through a D101 resin column and eluted with solvents of increasing concentration, such as a gradient of ethanol, to separate compounds based on polarity. This yields fractions enriched with total tanshinones. nih.gov

Following initial enrichment, high-performance preparative chromatography techniques are employed for the final isolation and purification of individual compounds. nih.gov High-Speed Counter-Current Chromatography (HSCCC) is one such method used for separating tanshinones. researchgate.netnih.gov More frequently, High-Performance Liquid Chromatography (HPLC), particularly semi-preparative HPLC, is used to achieve high-purity separation of this compound from other major constituents like tanshinone I, cryptotanshinone, and tanshinone IIA. nih.gov

Ultra-Fast Liquid Chromatography (UFLC), a high-throughput variant of HPLC, can also be applied for the rapid separation and analysis of components in complex mixtures. lcms.cz These chromatographic separations are typically performed on reversed-phase columns, such as a C18 column, where compounds are separated based on their hydrophobicity. asianpubs.org

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | academicjournals.orgasianpubs.org |

| Mobile Phase | Methanol-water (78:22, v/v) with 0.5% acetic acid | asianpubs.org |

| Flow Rate | 0.5 - 1.0 mL/min | asianpubs.orgnih.gov |

| Detection | UV at 250-280 nm | academicjournals.orgnih.gov |

Spectroscopic and Mass Spectrometric Methodologies for Structural Elucidation of this compound (e.g., Quadrupole Time-of-Flight Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

Once this compound has been isolated, its chemical structure must be unequivocally confirmed. This is accomplished using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy, which provide complementary information about the molecule's mass, elemental composition, and atomic connectivity. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a powerful high-resolution mass spectrometry (HRMS) technique used in this process. bioanalysis-zone.com Q-TOF-MS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. bioanalysis-zone.com Furthermore, the instrument can perform tandem mass spectrometry (MS/MS), where the isolated parent ion is fragmented. mdpi.com The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate it from its isomers, which have the same mass but different atomic arrangements. nih.gov This is particularly important for distinguishing this compound from other tanshinone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for determining the precise three-dimensional structure of organic molecules. libretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

¹H NMR (Proton NMR): This experiment provides information about the chemical environment of each hydrogen atom in the molecule. acs.org The chemical shift, peak multiplicity (e.g., singlet, doublet), and coupling constants reveal how hydrogen atoms are connected to each other and to adjacent atoms. acs.org

¹³C NMR (Carbon NMR): This technique identifies all the unique carbon atoms in the molecule, providing a map of the carbon skeleton. acs.org

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional experiments establish correlations between different nuclei. For example, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal the connectivity between specific hydrogen and carbon atoms, allowing for the complete assembly of the molecular structure. libretexts.org

| Technique | Information Provided | Source |

|---|---|---|

| Q-TOF-MS | High-resolution mass for elemental formula determination. | bioanalysis-zone.com |

| MS/MS | Fragmentation patterns for structural confirmation and isomer differentiation. | mdpi.comnih.gov |

| ¹H NMR | Number and chemical environment of hydrogen atoms; H-H connectivity. | acs.org |

| ¹³C NMR | Number and type of carbon atoms (carbon skeleton). | acs.org |

| 2D NMR | Definitive C-H and long-range C-H connectivity for complete structural assembly. | libretexts.org |

Advanced Purity Assessment and Quantification Methods for this compound (e.g., High-Performance Liquid Chromatography)

After isolation and structural confirmation, it is essential to determine the purity of the this compound sample and to quantify its concentration accurately. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. torontech.com A validated HPLC method provides a reliable and reproducible means of assessing the purity and performing quantitative analysis. nih.govnih.gov

The purity of a sample is determined by injecting it into an HPLC system and separating all components. torontech.com Under optimized conditions, the main compound (this compound) will appear as a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities. Peak purity can be assessed using a Diode Array Detector (DAD), which checks if the UV-Vis spectrum is consistent across the entire peak. torontech.com The percentage purity is often calculated using an area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. torontech.com

For quantification, a calibration curve is constructed by analyzing standard solutions of this compound of known concentrations. asianpubs.org The peak area of the analyte is plotted against its concentration, which should yield a linear relationship over a specific range. asianpubs.orgnih.gov The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the value from the calibration curve.

The reliability of the HPLC method is established through a rigorous validation process, which assesses several key parameters. nih.govnih.gov

| Parameter | Description | Source |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | nih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | nih.gov |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample (usually expressed as Relative Standard Deviation, RSD). | nih.govnih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. | nih.govnih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | nih.gov |

Biosynthetic Pathways and Enzymology of Dihydroisotanshine Ii

Elucidation of Putative Biosynthetic Precursors and Intermediates of Dihydroisotanshine II

The biosynthesis of this compound, like all tanshinones, originates from fundamental building blocks supplied by primary metabolism. The pathway involves the convergence of two independent routes for the synthesis of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.org

The Mevalonate (MVA) Pathway: Occurring in the cytoplasm, this pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid (MVA). nih.gov Subsequent phosphorylation and decarboxylation steps yield IPP. nih.gov

The Methylerythritol 4-Phosphate (MEP) Pathway: Localized in the plastids, this pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). frontiersin.org A series of enzymatic reactions then converts DXP into both IPP and DMAPP. frontiersin.org While both pathways contribute to the isoprenoid pool, the MEP pathway is considered the primary source of precursors for tanshinone biosynthesis. nih.gov

These initial five-carbon units are sequentially condensed to form larger prenyl diphosphates. The key precursor for all diterpenoids, including tanshinones, is the 20-carbon molecule geranylgeranyl diphosphate (B83284) (GGPP). asianpubs.orgnih.gov GGPP is formed by the condensation of one molecule of DMAPP with three molecules of IPP. asianpubs.org

The commitment step towards the specific tanshinone backbone involves the cyclization of GGPP. This process is a two-step reaction that first forms copalyl diphosphate (CPP), which is then further cyclized and rearranged to produce the key intermediate, miltiradiene (B1257523), the parent skeleton of all tanshinones. nih.govsemanticscholar.org Subsequent oxidative modifications of the miltiradiene scaffold by various enzymes lead to the vast structural diversity of tanshinones, including this compound.

| Precursor/Intermediate | Description | Pathway |

| Isopentenyl Pyrophosphate (IPP) | A five-carbon isoprenoid precursor. frontiersin.org | MVA & MEP |

| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP, also a five-carbon isoprenoid precursor. frontiersin.org | MVA & MEP |

| Geranylgeranyl Diphosphate (GGPP) | A 20-carbon molecule, the universal precursor for diterpenoids. frontiersin.orgnih.gov | Terpenoid Backbone Biosynthesis |

| Copalyl Diphosphate (CPP) | The initial cyclized product from GGPP. nih.govsemanticscholar.org | Tanshinone Biosynthesis |

| Miltiradiene | The first key diterpene intermediate specific to the tanshinone pathway. nih.gov | Tanshinone Biosynthesis |

Identification and Characterization of Key Enzymes Involved in this compound Biosynthesis

The intricate conversion of simple precursors into the complex structure of this compound is catalyzed by a series of specific enzymes. These can be broadly categorized into upstream enzymes of the MVA and MEP pathways and downstream enzymes that construct and modify the diterpene skeleton.

Upstream Pathway Enzymes: The flux of precursors into the tanshinone pathway is heavily regulated by key enzymes in the MVA and MEP pathways.

1-Deoxy-D-xylulose 5-phosphate synthase (DXS) is a critical rate-limiting enzyme in the MEP pathway. nih.govnih.gov In S. miltiorrhiza, multiple DXS genes exist, with SmDXS2 showing the highest expression in roots and a direct correlation with tanshinone accumulation. nih.gov

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a key regulatory enzyme in the MVA pathway, catalyzing the conversion of HMG-CoA to mevalonate. asianpubs.org Overexpression of SmHMGR has been shown to enhance tanshinone production. asianpubs.org

Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the final step in the formation of the C20 precursor GGPP and is an important regulatory point. asianpubs.orgnih.gov

Downstream Pathway Enzymes: These enzymes are responsible for the cyclization of GGPP and the subsequent modifications that lead to the final tanshinone structures.

Copalyl diphosphate synthase (CPS): This diterpene synthase catalyzes the first cyclization step, converting GGPP to CPP. frontiersin.orgnih.gov SmCPS1 has been identified as the key gene for this step in tanshinone biosynthesis. nih.gov

Kaurene synthase-like (KSL): This enzyme performs the second cyclization, converting CPP into the pivotal intermediate, miltiradiene. frontiersin.orgnih.gov SmKSL1 is specifically involved in this conversion. tandfonline.com

Cytochrome P450 monooxygenases (CYP450s): This large family of enzymes is crucial for the late-stage oxidative modifications (hydroxylations, dehydrogenations, etc.) of the miltiradiene skeleton, creating the structural diversity of tanshinones. nih.gov CYP76AH1 is the first identified P450 in the pathway, involved in modifying the miltiradiene precursor. tandfonline.com

| Enzyme | Abbreviation | Function | Pathway |

| 1-Deoxy-D-xylulose 5-phosphate synthase | DXS | Rate-limiting enzyme in the MEP pathway. nih.govnih.gov | MEP |

| 1-Deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | Catalyzes the second step of the MEP pathway. asianpubs.org | MEP |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Rate-limiting enzyme in the MVA pathway. asianpubs.org | MVA |

| Geranylgeranyl diphosphate synthase | GGPPS | Synthesizes the C20 precursor GGPP. asianpubs.orgnih.gov | Terpenoid Backbone |

| Copalyl diphosphate synthase | CPS | Catalyzes the first cyclization of GGPP to CPP. frontiersin.orgnih.gov | Tanshinone Biosynthesis |

| Kaurene synthase-like | KSL | Catalyzes the second cyclization of CPP to miltiradiene. frontiersin.orgnih.gov | Tanshinone Biosynthesis |

| Cytochrome P450 Family | CYP450s | Catalyze late-stage oxidative modifications of the miltiradiene skeleton. frontiersin.orgnih.gov | Tanshinone Biosynthesis |

Genetic and Molecular Regulation of this compound Biosynthetic Pathways

The biosynthesis of this compound is tightly controlled at the genetic level, primarily through the action of various transcription factors (TFs) that modulate the expression of the biosynthetic genes. nih.gov Several families of TFs have been implicated in this regulatory network, often responding to developmental cues and environmental stimuli such as elicitors like methyl jasmonate (MeJA). nih.govresearchgate.net

APETALA2/Ethylene Response Factor (AP2/ERF): Members of this family, such as SmERF73, can be induced by MeJA and subsequently activate the expression of key biosynthetic genes like SmCPS1 and SmKSL1 by binding to specific promoter elements. researchgate.net

Basic Helix-Loop-Helix (bHLH): Both positive and negative regulation by bHLH TFs have been observed. For instance, SmbHLH148 overexpression has been shown to increase tanshinone content. frontiersin.org

MYB (Myeloblastosis): The R2R3-MYB transcription factor SmMYB98 has been identified as a positive regulator that can simultaneously promote the biosynthesis of both tanshinones and salvianolic acids by activating genes like SmGGPPS1. bohrium.com Conversely, other MYB factors may act as repressors. researchgate.net

WRKY: The WRKY family is another significant group of regulators. Overexpression of SmWRKY61 in S. miltiorrhiza hairy roots led to a dramatic increase in tanshinone I and tanshinone IIA content by upregulating several pathway genes, including DXS2, KSL1, and CYP76AH1. frontiersin.org

Basic Leucine Zipper (bZIP): These TFs can act as both inhibitors and activators. SmbZIP1, for example, has been shown to inhibit the expression of the GGPPS gene, thereby reducing tanshinone levels. nih.gov

This complex transcriptional network allows the plant to finely tune the production of tanshinones in response to specific physiological needs and external stresses.

| Transcription Factor Family | Specific Factor Example | Mode of Regulation | Target Genes/Pathway |

| AP2/ERF | SmERF73 | Positive | DXR1, CPS1, KSL1 researchgate.net |

| bHLH | SmbHLH148 | Positive | Tanshinone and phenolic acid pathways frontiersin.org |

| MYB | SmMYB98 | Positive | SmGGPPS1 bohrium.com |

| WRKY | SmWRKY61 | Positive | DXS2, KSL1, CYP76AH1 frontiersin.org |

| bZIP | SmbZIP1 | Negative | GGPPS nih.gov |

Chemoenzymatic Synthesis Approaches for this compound and its Biosynthetic Intermediates

A key strategy involves the microbial heterologous production of key biosynthetic intermediates. For example, the biosynthetic pathway for the tanshinone precursor miltiradiene has been successfully reconstructed in Saccharomyces cerevisiae (yeast). researchgate.net This engineered yeast strain, by expressing the relevant genes from S. miltiorrhiza such as GGPPS, CPS, and KSL, can produce miltiradiene from simple sugars. researchgate.net

This microbial platform provides a scalable and sustainable source of the core tanshinone skeleton. From this point, a combination of chemical and enzymatic steps can be employed to generate this compound and other derivatives. The late-stage P450 enzymes and other modifying enzymes identified in the native biosynthetic pathway are ideal candidates for biocatalytic conversions. These enzymes can perform highly specific and stereoselective oxidations on the miltiradiene scaffold, reactions that are often difficult to achieve with traditional chemical methods. beilstein-journals.org

By integrating the microbial synthesis of the miltiradiene intermediate with subsequent in vitro enzymatic transformations or further whole-cell bioconversions using engineered microbes expressing specific downstream enzymes, a robust and efficient chemoenzymatic route to this compound can be developed. This approach not only facilitates production but also opens avenues for creating novel, "unnatural" tanshinone analogs by introducing different modifying enzymes. dovepress.com

Synthetic Chemistry Approaches to Dihydroisotanshine Ii and Its Analogs

Strategies for the Total Synthesis of Dihydroisotanshine II

The total synthesis of this compound, a complex natural product, requires a carefully orchestrated sequence of reactions to assemble its intricate molecular architecture. While a direct total synthesis of this compound is not extensively documented in the provided results, the synthesis of related complex molecules provides a blueprint for potential strategies.

One can envision a convergent approach where key fragments, such as a substituted naphthalene (B1677914) precursor and a furan-containing moiety, are synthesized separately and then coupled. Alternatively, a linear approach could commence from a simpler starting material, progressively building the phenanthrene (B1679779) core and subsequently annulating the furan (B31954) ring.

Key reactions that could be employed in such a synthesis include:

Friedel-Crafts reactions: To construct the phenanthrene backbone.

Cyclization reactions: To form the furan ring, potentially through an intramolecular cyclization of a suitably functionalized precursor.

Oxidation and reduction reactions: To establish the correct oxidation states of the various functional groups.

A bioinspired approach, mimicking the putative biosynthetic pathway, could also serve as a guide for a laboratory synthesis. nih.gov The development of a concise and efficient total synthesis remains a significant goal, which would not only provide access to the natural product for further study but also open avenues for the synthesis of novel analogs. mit.edu

Development of Synthetic Methodologies for this compound Derivatives and Analogs

The development of synthetic methodologies for this compound derivatives and analogs is crucial for exploring structure-activity relationships and identifying compounds with improved or novel biological activities. ptfarm.plmdpi.combeilstein-journals.orgnih.govbibliotekanauki.pl Research in this area focuses on creating a diverse library of compounds by modifying the core phenanthro[4,3-b]furan-4,5-dione scaffold.

Strategies often involve the late-stage functionalization of a common intermediate, allowing for the rapid generation of a wide range of derivatives. nih.gov This approach is exemplified by the synthesis of various heterocyclic compounds where a core structure is modified to produce a library of analogs. ptfarm.plmdpi.combeilstein-journals.orgnih.govbibliotekanauki.pl For instance, the synthesis of dinucleoside 5',5'-polyphosphates has benefited from the development of both solution-phase and solid-support strategies. nih.gov

Key methodologies for generating derivatives include:

Cross-coupling reactions: To introduce aryl or other substituents onto the aromatic core.

Condensation reactions: To modify the dione (B5365651) functionality.

Click chemistry: For the efficient and modular assembly of complex structures. thieme.de

The development of "green chemistry" approaches, which minimize waste and use environmentally benign reagents, is also an important consideration in the synthesis of these compounds. nih.gov

Stereoselective and Regioselective Synthesis in this compound Chemistry

The presence of stereocenters and the potential for multiple regioisomers in this compound and its analogs necessitate the use of stereoselective and regioselective synthetic methods. nih.govscirp.orgorganic-chemistry.orgrsc.orgresearchgate.net Controlling the three-dimensional arrangement of atoms is critical, as different stereoisomers can exhibit vastly different biological activities.

Stereoselective Synthesis: Achieving high levels of stereoselectivity is a central theme in modern organic synthesis. thieme.de For molecules with chiral centers, asymmetric synthesis is employed to produce a single enantiomer. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of natural products. researchgate.net For example, the stereoselective synthesis of unsaturated lactone intermediates has been accomplished using Maruoka asymmetric allylation. researchgate.net The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups, a common transformation in the synthesis of complex molecules. anu.edu.au

Regioselective Synthesis: Regioselectivity deals with the control of the position at which a chemical bond is formed. In the context of this compound, this is particularly important when introducing substituents onto the phenanthrene ring or when constructing the furan moiety. For example, palladium-catalyzed Suzuki-Miyaura coupling has been used for the regioselective arylation of pyrrole (B145914) derivatives. researchgate.net Similarly, base-promoted cyclization reactions have been employed for the regioselective synthesis of substituted thiazoles. rsc.org The choice of reagents, catalysts, and reaction conditions can significantly influence the regiochemical outcome of a reaction. scirp.orgorganic-chemistry.org

Exploration of Novel Chemical Transformations for Phenanthro[4,3-b]furan-4,5-dione Scaffold Modification

The exploration of novel chemical transformations is essential for expanding the chemical space around the phenanthro[4,3-b]furan-4,5-dione scaffold and for accessing previously unattainable analogs. nih.gov This involves the development and application of new reactions and synthetic strategies.

One area of exploration is the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov The Michael addition reaction is a powerful tool in MCRs for the formation of C-C bonds and the construction of heterocyclic rings. nih.gov

Another avenue of research is the use of innovative catalytic systems. For example, nickel-catalyzed reactions have been used for the synthesis of benzofuran (B130515) derivatives, which share a furan ring with this compound. acs.org The development of new catalysts can lead to more efficient and selective transformations.

The modification of the dione moiety is also a target for novel transformations. The carbonyl groups of the dione are susceptible to condensation reactions with primary amines to form new heterocyclic structures via Schiff base formation. This provides a handle for introducing a wide variety of substituents and for creating fused ring systems.

The following table summarizes some of the key synthetic strategies discussed:

| Synthetic Challenge | Key Strategies and Reactions | References |

| Total Synthesis | Convergent and linear approaches, Friedel-Crafts reactions, cyclization reactions, bioinspired synthesis. | nih.govmit.edu |

| Derivative Synthesis | Late-stage functionalization, cross-coupling reactions, condensation reactions, click chemistry, green chemistry approaches. | nih.govptfarm.plmdpi.combeilstein-journals.orgnih.govbibliotekanauki.plnih.govthieme.de |

| Stereoselective Synthesis | Asymmetric catalysis, chiral auxiliaries, Maruoka asymmetric allylation, Felkin-Anh model. | thieme.deresearchgate.netanu.edu.au |

| Regioselective Synthesis | Palladium-catalyzed Suzuki-Miyaura coupling, base-promoted cyclization, control of reaction conditions. | nih.govscirp.orgorganic-chemistry.orgrsc.orgresearchgate.netorganic-chemistry.org |

| Novel Transformations | Multicomponent reactions, Michael addition, innovative catalytic systems (e.g., nickel catalysis), modification of the dione moiety. | nih.govacs.org |

Molecular and Cellular Mechanisms of Action of Dihydroisotanshine Ii

Identification of Specific Biological Targets and Receptor Interactions of Dihydroisotanshine II (e.g., Xanthine (B1682287) Oxidase, Ion Channels)

The biological activity of a compound is defined by its interaction with specific molecular targets within the cell. For this compound, one of the identified targets is the enzyme Xanthine Oxidase.

Xanthine Oxidase (XO) is a crucial enzyme in purine (B94841) catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comnih.gov It is a flavoprotein that exists in two interconvertible forms, xanthine dehydrogenase (XDH) and xanthine oxidase (XO), which are products of a single gene. mdpi.comnih.gov Under normal physiological conditions, the dehydrogenase form is more common, but it can be converted to the oxidase form in environments with increased oxidative stress. mdpi.com The inhibition of XO is a key therapeutic strategy for managing hyperuricemia and related conditions like gout. nih.govdoi.org Natural compounds, including flavonoids and inositols, have been explored as potential XO inhibitors. innovareacademics.in

While Xanthine Oxidase has been identified as a target, specific receptor interactions for this compound, particularly concerning Ion Channels , are not extensively detailed in available research. Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, playing vital roles in myocardial electrophysiology and the generation of cardiac action potentials. nih.gov Their modulation by various drugs can have significant therapeutic effects, and they represent a major class of drug targets. nih.gov However, direct evidence linking this compound to specific ion channel modulation requires further investigation.

Enzymatic Modulation and Inhibition Profiles of this compound (e.g., Cytochrome P450 Enzymes, Xanthine Oxidase)

This compound's biological effects are also mediated through the modulation of key enzyme systems, including Xanthine Oxidase and Cytochrome P450 enzymes.

Xanthine Oxidase (XO) Inhibition: this compound is recognized as an inhibitor of Xanthine Oxidase. The inhibition of this enzyme can occur through different mechanisms, with many inhibitors acting competitively. mdpi.cominnovareacademics.in Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Kinetic studies of novel XO inhibitors have defined them as competitive, with inhibition constants (Ki) in the micromolar range. mdpi.com For instance, hydrogen sulfide (B99878) has been shown to inhibit the conversion of xanthine dehydrogenase to the oxidase form, thereby reducing uric acid production. nih.gov

Cytochrome P450 (CYP450) Enzymes: The Cytochrome P450 superfamily of enzymes is central to the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). mdpi.comnih.gov These enzymes, located primarily in the liver and intestines, catalyze Phase I metabolic reactions, typically by introducing an oxygen atom into a substrate to increase its polarity and facilitate excretion. mdpi.comnih.gov The major human CYP isoforms involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which collectively are responsible for the metabolism of the majority of clinical drugs. nih.govnih.gov

The activity of CYP enzymes can be either inhibited or induced by various compounds, which is a major cause of drug-drug interactions. nih.gov Inhibition can be reversible (competitive) or irreversible, leading to increased plasma concentrations of co-administered drugs and potential toxicity. nih.gov While the interaction of natural products with CYP enzymes is a significant area of research, the specific inhibitory profile of this compound against various CYP450 isoforms has not been fully characterized in the available literature.

Impact of this compound on Cellular Signaling Pathways and Networks

Research into compounds structurally similar to this compound, such as 15,16-dihydrotanshinone I (DHTS), provides significant insight into its likely impact on cellular signaling. These studies highlight the modulation of key pathways that regulate cell growth, proliferation, and survival.

In human hepatocellular carcinoma cells (SK-HEP-1), DHTS has been shown to exert anti-proliferative effects by targeting multiple signaling cascades. nih.gov Specifically, DHTS activates the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov Concurrently, it leads to the downregulation of the Akt/mTOR and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov The coordinated regulation of these pathways is crucial for controlling cell cycle progression and apoptosis. The findings suggest that the anti-cancer activity of DHTS is linked to its ability to modulate these critical cellular networks. nih.gov

Modulation of Gene Expression and Protein Regulation by this compound

The influence of this compound on cellular function extends to the regulation of gene and protein expression, which directly controls processes like the cell cycle. Studies on the related compound 15,16-dihydrotanshinone I (DHTS) have demonstrated a significant impact on the proteins that govern cell cycle progression.

DHTS was found to induce cell cycle arrest in the G0/G1 phase in SK-HEP-1 cancer cells. nih.gov This arrest is achieved through the specific downregulation of key regulatory proteins. nih.gov The expression of cyclins D1, A, and E, as well as cyclin-dependent kinases (CDK) 2 and 4, was markedly reduced. nih.gov Furthermore, the expression of c-Myc and phosphorylated retinoblastoma protein (p-Rb) was also decreased. nih.gov In contrast, DHTS treatment led to an increased expression of the cyclin-dependent kinase inhibitor p21. nih.gov The regulation of gene expression can be a complex process, influenced by ligand-activated transcription factors and modifications to chromatin structure. nih.govnih.gov

| Protein | Function | Effect of DHTS Exposure |

|---|---|---|

| Cyclin D1 | G1 phase progression | Downregulated |

| Cyclin A | S phase progression | Downregulated |

| Cyclin E | G1/S transition | Downregulated |

| CDK2 | Cell cycle progression | Downregulated |

| CDK4 | G1 phase progression | Downregulated |

| c-Myc | Transcription factor for proliferation | Downregulated |

| p-Rb | Cell cycle progression | Downregulated |

| p21 | CDK inhibitor | Upregulated |

This table summarizes the effects of 15,16-dihydrotanshinone I (DHTS), a compound structurally related to this compound, on cell cycle regulatory proteins in SK-HEP-1 cells as reported in the literature. nih.gov

In Vitro Cellular Investigations of this compound Mechanisms

The mechanisms of action of this compound and its analogs are primarily elucidated through in vitro cellular investigations. These studies utilize cultured cell lines to observe the compound's effects at a molecular level.

A key study investigating the anti-cancer effects of the related compound 15,16-dihydrotanshinone I (DHTS) was conducted on the human hepatocellular carcinoma cell line, SK-HEP-1. nih.gov The anti-proliferative activity was quantified using the sulforhodamine B (SRB) assay, which measures cell density based on cellular protein content. nih.gov To understand the mechanism behind the growth inhibition, flow cytometry was employed to analyze the cell cycle distribution, revealing an arrest in the G0/G1 phase. nih.gov

Furthermore, to dissect the molecular pathways involved, Western blot analysis was used to measure the expression levels of key proteins. nih.gov This technique confirmed the downregulation of cyclins and CDKs and the upregulation of the CDK inhibitor p21, which collectively cause the observed cell cycle arrest. nih.gov The study also used Western blotting to demonstrate the activation of the AMPK signaling pathway and the inhibition of the Akt/mTOR and MAPK pathways. nih.gov Such in vitro models are crucial for screening the bioactivity of compounds and determining their mechanisms of action. nih.gov

Advanced Research Methodologies and Future Perspectives in Dihydroisotanshine Ii Research

Application of Omics Technologies in Dihydroisotanshine II Research

Omics technologies facilitate the large-scale, high-throughput analysis of biological molecules, offering a holistic view of cellular processes. nih.govfrontiersin.org These approaches are instrumental in moving beyond single-target studies to understand the systemic effects of compounds like this compound. The primary omics fields relevant to its research include transcriptomics, proteomics, and metabolomics. taylorfrancis.com

Transcriptomics: This field studies the complete set of RNA transcripts (the transcriptome) in a cell or organism at a specific moment. nih.gov Transcriptomics technologies, such as RNA-sequencing (RNA-Seq) and microarrays, can reveal how this compound modulates gene expression. nih.gov By treating cells or tissues with the compound, researchers can identify which genes are upregulated or downregulated, providing insights into the cellular pathways affected. This approach allows for the discovery of novel transcriptional networks and the identification of genes that may be responsible for the compound's observed biological activities. nih.gov Spatial transcriptomics is an even more advanced technique that preserves the spatial context of RNA molecules, allowing for gene expression analysis within the intact tissue architecture. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov Since proteins are the primary functional molecules in cells, understanding how their expression and modification states change in response to this compound is crucial. Techniques like mass spectrometry-based proteomics can quantify thousands of proteins simultaneously from a biological sample. frontiersin.org This can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions, which are central to cellular signaling and function. mdpi.com Proteomic analyses can help identify the direct protein targets of this compound and the downstream signaling cascades it influences. nih.govmdpi.com

Metabolomics: As the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, metabolomics analyzes the complete set of small-molecule metabolites. nih.govthermofisher.com This provides a direct snapshot of the physiological state of a cell or organism. thermofisher.com Analytical platforms like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are widely used to profile the metabolome. nih.govnih.gov In the context of this compound, metabolomics can identify the compound itself within complex mixtures, such as in traditional Chinese medicine formulations like the Shensong Yangxin Capsule, where it has been identified using UFLC–Q-TOF-MS-MS. oup.com Furthermore, it can reveal how the compound alters endogenous metabolic pathways, offering clues to its mechanism of action. plantaedb.commdpi.com

| Omics Technology | Principle | Application in this compound Research |

|---|---|---|

| Transcriptomics | Studies the complete set of RNA transcripts to analyze gene expression levels. nih.gov | To identify genes and genetic pathways modulated by this compound, revealing its influence on cellular regulation. |

| Proteomics | Analyzes the entire complement of proteins, including their expression, modifications, and interactions. nih.gov | To determine the protein targets of this compound and understand its impact on cellular signaling and functional protein networks. mdpi.com |

| Metabolomics | Measures the complete set of small-molecule metabolites in a biological system. nih.gov | To identify and quantify this compound in complex samples and to map the metabolic pathway perturbations induced by the compound. oup.complantaedb.com |

Computational Chemistry and Molecular Dynamics Simulations for this compound Interactions

Computational chemistry utilizes computer simulations to solve chemical problems, calculating the structures and properties of molecules. wikipedia.orgopenaccessjournals.com This field offers powerful tools to investigate the interactions of this compound at an atomic level, complementing experimental data.

Computational Chemistry: Methods rooted in quantum mechanics, such as Density Functional Theory (DFT), can predict the electronic structure, reactivity, and spectroscopic properties of this compound. wikipedia.orgmdpi.com These calculations are crucial for understanding the molecule's intrinsic chemical properties, which govern its interactions with biological targets. Computational approaches are also vital in drug discovery for predicting molecular properties and elucidating reaction mechanisms. openaccessjournals.com

Molecular Dynamics (MD) Simulations: MD simulation is a computational method that analyzes the physical movements of atoms and molecules over time. nih.govresearchgate.net It provides a dynamic view of how this compound might bind to a target protein, revealing conformational changes and the stability of the resulting complex. researchgate.netnih.gov These simulations can model systems containing hundreds of thousands of atoms, including proteins embedded in membranes or in solution, making them highly relevant for studying biological processes. nih.gov For a compound like this compound, MD simulations can be used to predict its binding affinity to specific proteins, explore its interaction with lipid membranes, and understand the structural basis of its activity, thereby guiding further experimental studies and potential therapeutic design. mdpi.comspringernature.com

Table 2: Computational Methodologies for Studying this compound

| Methodology | Objective | Relevance to this compound |

|---|---|---|

| Computational Chemistry | To predict molecular structures, properties, and reactivity using principles of theoretical chemistry. wikipedia.org | Elucidates the fundamental electronic and structural properties of this compound, which underpin its biological interactions. |

| Molecular Dynamics (MD) Simulations | To simulate the time-dependent behavior and interactions of molecular systems. researchgate.net | Provides atomic-level insight into how this compound binds to and modulates the function of target proteins or other biomolecules. nih.gov |

Integration of Systems Biology Approaches for Network Analysis

Systems biology aims to understand the larger picture of biological systems by integrating complex data from various sources to model and analyze the interactions between components. nih.govnih.gov This approach is particularly useful for understanding the effects of compounds from traditional medicines, which often act on multiple targets.

Network Pharmacology: A key application of systems biology, network pharmacology investigates the complex interactions between drug components, their targets, and the diseases they affect. mdpi.com It moves away from the "one target, one drug" paradigm to a more holistic, multi-target approach. maastrichtuniversity.nlmaastrichtuniversity.nl This is highly relevant for this compound, which is a component of multi-herb formulas like the Shensong Yangxin Capsule (SSYX). oup.comnih.gov Network pharmacology studies on SSYX have been used to predict the multiple targets and pathways through which its constituent compounds, including diterpenoids like this compound, exert their collective therapeutic effects. nih.govnih.gov By constructing and analyzing interaction networks, researchers can identify key proteins and signaling pathways that are modulated by the formula, providing a mechanistic explanation for its clinical efficacy in complex conditions like cardiac arrhythmias. nih.govnih.gov

Emerging Research Avenues and Methodological Challenges in this compound Studies

The future of research on this compound lies in the integration of the advanced methodologies discussed above and in overcoming their inherent challenges.

Emerging Research Avenues: A significant emerging avenue is the use of multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics data to create a more comprehensive model of the compound's biological effects. thermofisher.commdpi.com The integration of artificial intelligence (AI) and machine learning with computational chemistry is also set to accelerate the discovery process, for instance, by improving the prediction of protein structures (like with AlphaFold) and designing novel molecules. soci.org Furthermore, the development of "digital twin" systems, which are computational simulations of a patient, could one day allow for the testing of compounds like this compound in a virtual environment to predict individual responses. isbscience.org

Methodological Challenges: Despite their power, these advanced techniques come with challenges. A primary issue is the sheer volume and complexity of data generated by omics studies, which requires sophisticated bioinformatics tools and expertise for analysis and interpretation. nih.gov Computational methods like MD simulations are computationally expensive and limited by the timescale they can realistically simulate. wikipedia.org For systems biology and network pharmacology, the accuracy of the resulting models is highly dependent on the quality and completeness of the underlying biological databases. maastrichtuniversity.nl Finally, a significant challenge in studying natural products is the standardization and characterization of the compounds themselves, which is a prerequisite for reproducible and reliable research findings. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.